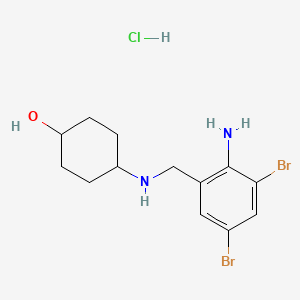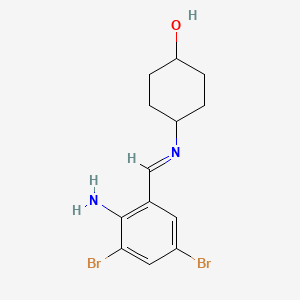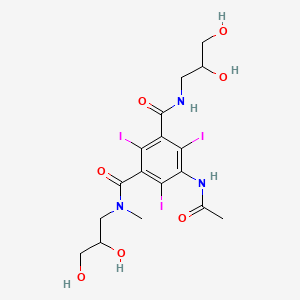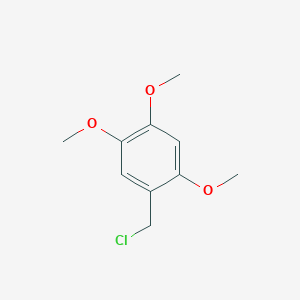
2,4,5-Trimethoxybenzyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethoxybenzyl chloride is a chemical compound with the molecular formula C10H11ClO3. It is also known as 5-(Chloromethyl)pyrogallol trimethyl ether. The compound consists of a benzene ring substituted with three methoxy (CH3O-) groups and a chloromethyl (CH2Cl) group. It is commonly used in organic synthesis as a protecting group for alcohols and phenols .
Synthesis Analysis
The synthesis of 2,4,5-Trimethoxybenzyl chloride typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with anhydrous sodium acetate in dry toluene, catalyzed by palladium-on-carbon. Quinoline S is often added as a promoter. The reaction proceeds under pressure and yields the desired product .Wissenschaftliche Forschungsanwendungen
Synthesis of Water-Soluble Palladium Complexes : Vicente et al. (1996) described the synthesis and reactivity of water-soluble palladium complexes using 3,4,5-trimethoxybenzyl chloride, highlighting its utility in the formation of highly functionalized organic spirocycles (Vicente et al., 1996).
Phosphonium Salt Synthesis : Shivaprakash et al. (2015) synthesized triphenyl(2,4,5-trimethoxybenzyl)phosphonium chloride and explored its reaction with benzaldehydes, leading to the production of multiply substituted stilbenes (Shivaprakash et al., 2015).
Synthesis and Biological Studies of Metal Complexes : Tella and Obaleye (2011) investigated the synthesis and characterization of metal complexes involving 5-(3,4,5-trimethoxybenzyl) pyrimidine-2,4-diamine (Trimethoprim), showing its use in the creation of non-toxic Co(II) and Cd(II) complexes with potential antiplasmodial activity (Tella & Obaleye, 2011).
Aqueous Chlorination Studies : Dodd and Huang (2007) explored the reaction kinetics and pathways of the antibacterial agent Trimethoprim (TMP) with HOCl, emphasizing the role of the 3,4,5-trimethoxybenzyl moiety in its reaction with HOCl under various pH conditions (Dodd & Huang, 2007).
Synthesis of Derivatives for CNS Activity : Abo-Sier et al. (1977) described the synthesis of 3,4,5-trimethoxybenzyl derivatives of various amino compounds, which might possess CNS activity (Abo-Sier et al., 1977).
Polymerization and Thermal Behavior Studies : Stokes et al. (2011) synthesized ionomers using trimethyl(4-vinylbenzyl)phosphonium chloride and styrene comonomers, revealing insights into the thermal properties and potential applications in anion exchange membranes (Stokes et al., 2011).
Eigenschaften
IUPAC Name |
1-(chloromethyl)-2,4,5-trimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHHCEKRWHSEJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethoxybenzyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

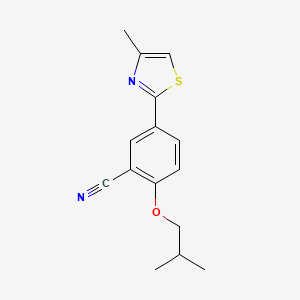
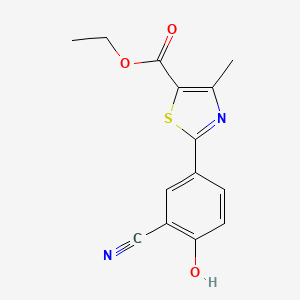

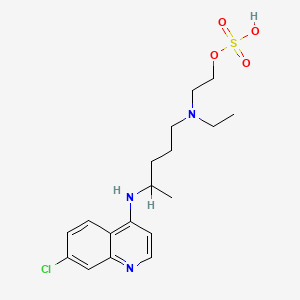
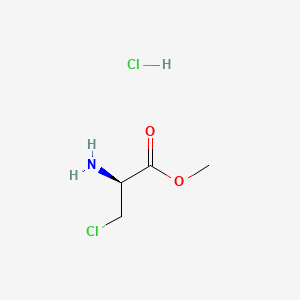



![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)
